molecular formula C9H14N2O2S B13573872 tert-Butyl (2-amino-1,3-thiazol-4-yl)acetate CAS No. 114569-39-0

tert-Butyl (2-amino-1,3-thiazol-4-yl)acetate

Cat. No.: B13573872
CAS No.: 114569-39-0
M. Wt: 214.29 g/mol
InChI Key: JCCOWQFRHBUOEX-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-1,3-thiazol-4-yl)acetate is a thiazole-based ester derivative characterized by a tert-butyl ester group attached to a 2-amino-1,3-thiazol-4-yl-acetate scaffold. These analogs serve as key intermediates in medicinal chemistry for synthesizing bioactive heterocycles, including urease inhibitors and tyrosinase inhibitors .

Properties

CAS No.

114569-39-0

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

tert-butyl 2-(2-amino-1,3-thiazol-4-yl)acetate

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)13-7(12)4-6-5-14-8(10)11-6/h5H,4H2,1-3H3,(H2,10,11)

InChI Key

JCCOWQFRHBUOEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CSC(=N1)N

Origin of Product

United States

Preparation Methods

The synthesis of TERT-BUTYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE typically involves the reaction of 2-aminothiazole with tert-butyl bromoacetate under basic conditions. The reaction is carried out in a suitable solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

TERT-BUTYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE undergoes various chemical reactions, including:

Scientific Research Applications

TERT-BUTYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of TERT-BUTYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. Additionally, the compound can interfere with microbial cell wall synthesis, exhibiting antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally related to tert-Butyl (2-amino-1,3-thiazol-4-yl)acetate, differing primarily in their ester substituents. Key comparisons include synthesis methods, physicochemical properties, and biological activities.

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate

  • Molecular Formula : C₇H₁₀N₂O₂S
  • Molecular Weight : 186.23 g/mol
  • Melting Point : 92–94°C
  • Synthesis : Produced via nucleophilic substitution reactions, often as a precursor to hydrazides (e.g., compound 2 in and ) .
  • Applications : Widely used to synthesize bi-heterocyclic propanamides with urease inhibitory activity (IC₅₀ values: 5.2–18.4 µM) .
  • Key Data :

    Property Value Reference
    Boiling Point 318.5°C (at 760 mmHg)
    Density 1.3 g/cm³
    Purity (Commercial) 97%

Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate

  • Molecular Formula : C₆H₈N₂O₂S
  • Molecular Weight : 172.20 g/mol
  • CAS Number : 64987-16-2
  • Synthesis: Analogous to ethyl ester synthesis, with methanol replacing ethanol in esterification .
  • Applications : Less commonly reported but used in specialized pharmaceutical intermediates .

Benzhydryl 2-(2-amino-1,3-thiazol-4-yl)acetate

  • Molecular Formula : C₁₈H₁₆N₂O₂S
  • Molecular Weight : 324.40 g/mol
  • CAS Number : 111790-18-2
  • Limited data on biological activity are available .

tert-Butyl Ester (Hypothetical Comparison)

  • Expected Properties :
    • Molecular Weight : ~214.30 g/mol (estimated).
    • Solubility : Higher lipophilicity than ethyl/methyl analogs due to tert-butyl’s steric bulk.
    • Stability : Enhanced hydrolytic stability under acidic/basic conditions compared to ethyl/methyl esters.
  • Synthesis Inference: Likely involves tert-butylation of 2-(2-amino-1,3-thiazol-4-yl)acetic acid using tert-butyl bromide or similar reagents.

Q & A

Q. What are the standard synthetic routes for tert-Butyl (2-amino-1,3-thiazol-4-yl)acetate?

The compound is typically synthesized via functionalization of the thiazole core. A common method involves reacting ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (1 ) with tert-butyl-protecting agents under basic conditions. For example, hydrazine monohydrate in methanol at reflux (2–3 hours) converts the ester to acetohydrazide intermediates, which can be further derivatized . Key steps include monitoring reaction progress via TLC and purification through recrystallization or column chromatography.

Q. How is the compound characterized structurally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, crystal structures of related thiazole derivatives (e.g., dichloridobis[ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate]cadmium) were resolved using single-crystal X-ray diffraction (monoclinic system, space group P21/c), with refinement performed via SHELXL . Complementary techniques include NMR (¹H/¹³C), IR (to confirm functional groups like ester C=O at ~1684 cm⁻¹), and mass spectrometry .

Q. What are the reactivity patterns of the amino-thiazole moiety?

The 2-amino group on the thiazole ring is nucleophilic, enabling reactions such as acylation, alkylation, or condensation. For instance, benzoylation with benzoyl chloride in weak aqueous base forms amide derivatives, while cyclization with CS₂ yields oxadiazole-thiazole hybrids . The tert-butyl ester group enhances steric protection, directing reactivity to the amino-thiazole core .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during characterization?

Discrepancies in NMR spectra (e.g., unexpected splitting or integration ratios) may arise from dynamic processes like rotamerism or solvent effects. For example, tert-butyl groups can cause signal splitting due to restricted rotation. To address this:

  • Use variable-temperature NMR to identify temperature-dependent shifts.
  • Compare with computed spectra (DFT or molecular dynamics simulations) using tools like UCSF Chimera for conformational analysis .
  • Cross-validate with X-ray data to confirm static vs. dynamic structural features .

Q. What strategies optimize yields in multi-step syntheses involving this compound?

Yield optimization requires balancing steric and electronic factors:

  • Protection/deprotection : Use tert-butyl esters to shield reactive sites during harsh reactions (e.g., acidic/basic conditions).
  • Catalysis : Employ transition metals (e.g., Ni in coordination complexes) to facilitate coupling reactions .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while methanol/ethanol favor hydrazide formation .
  • Workflow integration : Use automated platforms (e.g., parallel synthesis reactors) to screen conditions efficiently.

Q. How does the compound interact in coordination complexes, and what applications arise?

The thiazole nitrogen and acetate oxygen serve as donor atoms, forming stable complexes with transition metals. For example, Ni(II) complexes with bis(benzothiazole) ligands exhibit distorted octahedral geometries, as resolved by single-crystal XRD. Such complexes are studied for catalytic or antimicrobial properties . Key parameters:

  • Ligand-to-metal ratio (typically 2:1 for Ni).
  • Counterion effects (e.g., chloride vs. acetate) on solubility and reactivity.

Q. What computational methods predict the compound’s bioactivity or binding modes?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with biological targets. For example, thiazole-triazole hybrids derived from this compound show tyrosinase inhibition. Steps include:

  • Generate 3D conformers using UCSF Chimera .
  • Dock into enzyme active sites (e.g., tyrosinase PDB: 2Y9X) with flexible side chains.
  • Validate using binding free energy calculations (MM-PBSA) .

Methodological Notes

  • Crystallography : Refinement with SHELX software suite (SHELXL for small molecules, SHELXS for structure solution) ensures high-precision atomic coordinates .
  • Safety : While direct MSDS data for the tert-butyl variant is limited, analogs like methyl 2-(2-amino-1,3-thiazol-4-yl)acetate are skin/eye irritants (H315, H318); use PPE and fume hoods .
  • Data Reproducibility : Document reaction parameters (e.g., reflux time, solvent purity) meticulously, as minor variations can alter outcomes in multi-heterocyclic syntheses .

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